2,4-dimethylquinoline-3-carboxylic Acid
Overview
Description
2,4-Dimethylquinoline-3-carboxylic acid is an organic compound with the molecular formula C12H11NO2. It is a colorless or slightly yellow crystalline solid that is soluble in organic solvents such as methanol, chloroform, and dichloromethane, but has poor solubility in water . This compound is commonly used as a pharmaceutical intermediate and as a dye intermediate for the synthesis of dyes and pigments .
Mechanism of Action
Target of Action
Quinoline derivatives, to which this compound belongs, are known to interact with a broad spectrum of targets due to their versatile structure . These targets include various enzymes, receptors, and proteins involved in critical biological processes .
Mode of Action
Quinoline derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity, blocking receptor signaling, or disrupting protein function .
Biochemical Pathways
Quinoline derivatives are known to influence a wide range of biochemical pathways due to their broad spectrum of targets . These pathways can include those involved in cell growth, inflammation, infection, and other critical biological processes .
Result of Action
Given the broad range of targets and pathways potentially influenced by quinoline derivatives, the effects could be diverse, depending on the specific targets and pathways involved .
Preparation Methods
A common preparation method for 2,4-dimethylquinoline-3-carboxylic acid involves the oxidation of 2,4-dimethylquinoline. The specific steps are as follows :
- Dissolve 2,4-dimethylquinoline in a suitable organic solvent, such as methanol.
- Slowly add an oxidizing agent, such as potassium permanganate (KMnO4).
- Carry out the reaction at an appropriate temperature for several hours.
- Filter the reaction mixture to obtain a precipitate of this compound.
- Purify the precipitate by crystallization to obtain the pure product.
Chemical Reactions Analysis
2,4-Dimethylquinoline-3-carboxylic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2,4-Dimethylquinoline-3-carboxylic acid has a wide range of scientific research applications. It is used in the synthesis of pharmaceutically active compounds, making it valuable in medicinal chemistry . Additionally, it serves as an intermediate in the production of dyes and pigments, highlighting its importance in industrial chemistry . The compound’s unique structure also makes it a subject of interest in various chemical and biological studies .
Comparison with Similar Compounds
2,4-Dimethylquinoline-3-carboxylic acid can be compared with other quinoline derivatives, such as 2-methylquinoline and 4-hydroxyquinoline. These compounds share a similar quinoline backbone but differ in their substituents, leading to variations in their chemical and biological properties . For example, 2-methylquinoline is known for its substantial biological activities, while 4-hydroxyquinoline is valuable in drug research and development due to its unique pharmacological properties .
Properties
IUPAC Name |
2,4-dimethylquinoline-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-7-9-5-3-4-6-10(9)13-8(2)11(7)12(14)15/h3-6H,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXSPGXNTIAITRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=CC=CC=C12)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20407158 | |
Record name | 2,4-dimethylquinoline-3-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20407158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104785-55-9 | |
Record name | 2,4-Dimethyl-3-quinolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104785-55-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-dimethylquinoline-3-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20407158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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